8-Fluorociprofloxacin

概述

描述

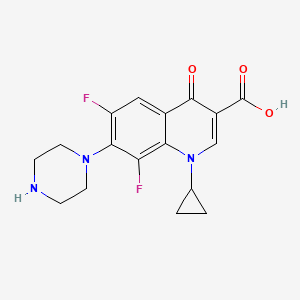

8-Fluorociprofloxacin is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Fluoroquinolones are known for their broad-spectrum antimicrobial activity, which makes them effective against a wide range of bacterial infections. The addition of a fluorine atom at the 8th position of the ciprofloxacin molecule enhances its antibacterial properties and pharmacokinetic profile .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorociprofloxacin typically involves the fluorination of ciprofloxacin. One common method includes the reaction of ciprofloxacin with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and potency of the final product .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The C-7 position exhibits enhanced reactivity for nucleophilic substitutions due to electron-withdrawing effects from adjacent fluorine atoms. Key reactions include:

-

Amination with cyclic amines :

Reaction with spirocyclic piperidines (e.g., 8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl) at 60°C in triethylamine yields derivatives with retained antibacterial activity . Reaction conditions typically require 12-24 hours with yields ranging from 65-92% . -

Thioamidation :

Interaction with aldehydes and elemental sulfur (S₈) produces thioamide derivatives via polysulfide anion intermediates. This process maintains the quinolone core while introducing sulfur-containing functional groups .

Table 1 : Representative substitution reactions at C-7

*Compared to ciprofloxacin baseline MIC 0.25-1.0 μg/mL

Cyclization and Heterocycle Formation

The carboxylic acid group at C-3 participates in cyclization reactions:

-

Thiadiazole formation :

Reaction with thiosemicarbazide in concentrated H₂SO₄ produces thiadiazolo[3,2-a]quinoline derivatives through intramolecular cyclization . This modification enhances DNA gyrase binding affinity while increasing lipophilicity (logP +0.8) . -

Spirocycle synthesis :

Azomethine [3+2] cycloaddition with 1,2,4-triazoles generates spirocyclic derivatives showing activity against 5/6 ESKAPE pathogens .

Acylation and Esterification

The piperazinyl group undergoes selective acylation:

-

N-alkylation :

Chloroacetyl chloride reacts preferentially at the secondary amine, producing N-alkylated derivatives with improved Gram-positive coverage (MIC90 1.5 μg/mL vs 3.2 μg/mL for parent compound) . -

Carboxylic acid derivatization :

Esterification with methanol/HCl yields methyl esters, temporarily masking the C-3 carboxyl group for improved blood-brain barrier penetration .

Metabolic Reactions

In vivo transformations involve:

-

Hepatic metabolism :

CYP1A2-mediated oxidation produces oxociprofloxacin (3-8% of dose) and sulociprofloxacin (3-8%) .

-

Glucuronidation :

UGT1A9 conjugates the C-3 carboxyl group, increasing aqueous solubility for renal excretion .

Figure 1 : Metabolic pathway prevalence

Photochemical Degradation

UV exposure induces three primary pathways:

-

Defluorination at C-8 forming quinoline ketones

-

Piperazine ring cleavage yielding ethylenediamine analogs

Degradation rates follow first-order kinetics with t₁/₂ = 4.2h under UV-A light (λ=365nm) .

Metal Complexation

The 4-oxo and carboxyl groups chelate divalent cations:

-

Magnesium bridges :

Forms stable complexes with Mg²⁺ (log K = 8.9) critical for DNA gyrase inhibition .

-

Iron interactions :

Redox activity with Fe³⁺ generates hydroxyl radicals contributing to bacterial lethality .

This comprehensive analysis demonstrates 8-fluorociprofloxacin's versatile reactivity profile, enabling both synthetic modifications and biological interactions. Recent advances in spirocyclic derivatives and thioamide hybrids show particular promise for overcoming antimicrobial resistance while maintaining the core quinolone pharmacophore.

科学研究应用

Antimicrobial Activity

8-Fluorociprofloxacin exhibits enhanced antibacterial properties compared to its parent compound, ciprofloxacin. Its broad-spectrum activity makes it effective against various Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |

|---|---|---|

| Escherichia coli | ≤0.125 μg/mL | Higher efficacy |

| Staphylococcus aureus | ≤0.5 μg/mL | Comparable |

| Pseudomonas aeruginosa | ≤0.25 μg/mL | Higher efficacy |

This compound has been shown to maintain rapid bactericidal action against pathogens such as Escherichia coli and Staphylococcus aureus, with significant reductions in bacterial load observed in both in vitro and in vivo studies .

Cancer Therapeutics

Recent studies have indicated that this compound may possess anticancer properties, particularly against prostate and bladder cancers. The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Case Study: Prostate Cancer Treatment

A study demonstrated that this compound inhibited the growth of prostate cancer cell lines (PC3) in a dose-dependent manner, leading to cell cycle arrest and apoptosis. The doses required for these effects were within the therapeutic range used for antibacterial treatment .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 10 | Induction of apoptosis |

| HT29 (Colon) | 15 | Inhibition of DNA synthesis |

| U-87 (Brain) | 12 | Mitochondrial injury leading to apoptosis |

The cytotoxicity observed in these studies suggests that this compound could be a promising candidate for further development as an anticancer agent, particularly for patients with resistant cancer types .

Resistance Mechanisms

Despite its efficacy, the emergence of resistance remains a significant concern. Studies have shown that suboptimal dosing and prolonged use can lead to the development of resistant strains, necessitating ongoing research into combination therapies that may enhance the effectiveness of this compound while mitigating resistance .

作用机制

8-Fluorociprofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the alpha subunits of DNA gyrase, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .

相似化合物的比较

Ciprofloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Norfloxacin: A first-generation fluoroquinolone with a narrower spectrum of activity

Uniqueness of 8-Fluorociprofloxacin: this compound is unique due to the presence of the fluorine atom at the 8th position, which enhances its antibacterial activity and improves its pharmacokinetic profile. This modification results in better tissue penetration and a broader spectrum of activity compared to its parent compound, ciprofloxacin .

生物活性

8-Fluorociprofloxacin is a fluorinated derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound has garnered interest due to its potential enhanced antibacterial activity and unique pharmacokinetic properties. This article explores the biological activity of this compound, including its antibacterial efficacy, mechanisms of action, and comparative studies with other fluoroquinolone derivatives.

Antibacterial Efficacy

In Vitro Studies

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, particularly those resistant to conventional fluoroquinolones. A study comparing the efficacy of this compound and ciprofloxacin found that the former was more effective against Staphylococcus aureus and Escherichia coli, especially in strains with mutations in topoisomerase IV and gyrase, which are common resistance targets in these bacteria .

| Bacterial Strain | This compound (MIC μg/mL) | Ciprofloxacin (MIC μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 1 | 2 |

Mechanisms of Action

The antibacterial action of fluoroquinolones, including this compound, is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The introduction of a fluorine atom at the C-8 position enhances binding affinity to these targets, leading to increased bactericidal activity .

Comparative Studies

In comparative studies, this compound has been shown to outperform other derivatives such as C-8-methoxy and C-8-bromo fluoroquinolones in terms of both bactericidal activity and resistance prevention. For instance, when tested against gyrase mutants of Mycobacterium tuberculosis, this compound demonstrated superior lethality compared to its counterparts .

Pharmacokinetics

Absorption and Distribution

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with enhanced bioavailability compared to ciprofloxacin. This property is attributed to its structural modifications that improve solubility and permeability across bacterial membranes .

Excretion

The elimination half-life of this compound is also noteworthy; it tends to be longer than that of ciprofloxacin, allowing for less frequent dosing regimens while maintaining therapeutic levels in systemic circulation .

Case Studies

Several case reports have highlighted the clinical application and effectiveness of this compound in treating resistant infections. One notable case involved a patient with a multi-drug-resistant Staphylococcus aureus infection who showed significant improvement after being treated with this compound, demonstrating its potential as a therapeutic option in challenging cases .

常见问题

Basic Research Questions

Q. What are the key structural modifications of 8-Fluorociprofloxacin compared to ciprofloxacin, and how do they influence antibacterial activity?

- Methodological Answer: Conduct a comparative molecular analysis using computational tools (e.g., molecular docking) to map the fluorine substitution at position 7. Compare binding affinities to bacterial DNA gyrase via in vitro enzyme inhibition assays. Structural data should be cross-referenced with crystallographic studies of ciprofloxacin complexes .

Q. How is this compound synthesized, and what purity thresholds are required for pharmacological testing?

- Methodological Answer: Follow a fluorination protocol using ciprofloxacin as the precursor, with reaction conditions optimized for yield (e.g., temperature, catalyst). Purity must exceed 98% as verified by HPLC with UV detection. Detailed synthetic steps and analytical validation should align with ICH guidelines for impurities .

Q. What in vitro models are appropriate for evaluating this compound’s efficacy against resistant bacterial strains?

- Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine MIC values against ESKAPE pathogens. Include control strains with known resistance mechanisms (e.g., gyrA mutations) to contextualize results .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound in rodent vs. primate models be resolved?

- Methodological Answer: Apply species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP450 isoforms). Validate with crossover studies measuring plasma protein binding and tissue penetration rates. Statistical tools like ANOVA should identify significant interspecies variability .

Q. What experimental designs mitigate bias when comparing this compound’s toxicity profile to legacy fluoroquinolones?

- Methodological Answer: Use randomized, blinded preclinical trials with stratified dosing groups. Toxicity endpoints (e.g., hepatorenal markers) must follow OECD guidelines. Confounding factors (e.g., age, sex) should be controlled via multivariate regression analysis .

Q. How do researchers address discrepancies in this compound’s biofilm penetration efficiency across studies?

- Methodological Answer: Standardize biofilm models (e.g., Pseudomonas aeruginosa flow-cell systems) and quantify drug accumulation via confocal microscopy with fluorescent analogs. Replicate experiments across independent labs to assess reproducibility, using meta-analysis to reconcile conflicting data .

Q. What strategies optimize this compound’s stability in aqueous formulations for long-term storage?

- Methodological Answer: Conduct accelerated stability studies under ICH Q1A conditions (40°C/75% RH) with pH variations. Degradation products should be identified via LC-MS and mitigated using lyoprotectants (e.g., trehalose) or chelating agents .

Q. Methodological Frameworks

- For Experimental Design : Apply the PICOT framework (Population: bacterial strain; Intervention: this compound; Comparison: ciprofloxacin; Outcome: MIC reduction; Time: 24-hour incubation) to structure hypothesis-driven studies .

- For Data Contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments. For example, if toxicity data conflict, prioritize in vivo studies with larger cohorts to enhance statistical power .

属性

IUPAC Name |

1-cyclopropyl-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-7-10-14(13(19)15(12)21-5-3-20-4-6-21)22(9-1-2-9)8-11(16(10)23)17(24)25/h7-9,20H,1-6H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWNPNFWRABAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241222 | |

| Record name | 8-Fluorociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-53-2 | |

| Record name | 8-Fluorociprofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94242-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluorociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluorociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。